Technical Guide: Synthesis of Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl
Technical Guide: Synthesis of Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl
Executive Summary
Benzyl 3-hydrazinylpiperidine-1-carboxylate dihydrochloride (CAS: 1628179-36-1 for 2HCl salt; 1282834-23-4 for free base) is a critical heterocyclic building block used in medicinal chemistry. It serves as a precursor for fusing piperidine rings into larger scaffolds, such as pyrazolo-piperidines, which are common in kinase inhibitors and GPCR modulators.
This guide details the Nucleophilic Displacement Route , the most robust laboratory-scale pathway. This method prioritizes stereochemical control (if starting from chiral materials) and avoids the dimerization byproducts common in reductive amination routes.
Retrosynthetic Analysis
The strategic disconnection relies on the interconversion of the C3-functional group from an alcohol to a hydrazine via a sulfonate leaving group. The N1-position is protected early with a Carboxybenzyl (Cbz) group, which is stable to the basic conditions of hydrazinolysis but removable later via hydrogenolysis.
Figure 1: Retrosynthetic disconnection showing the transformation from the commercially available alcohol to the hydrazine salt.
Detailed Synthesis Pathway[1]
Phase 1: Activation of the Alcohol
Objective: Convert the hydroxyl group of Benzyl 3-hydroxypiperidine-1-carboxylate into a reactive mesylate leaving group.
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Reaction Type: Sulfonylation (Nucleophilic Acyl Substitution).
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Critical Quality Attribute (CQA): Complete conversion is essential to prevent mixed products in the next step.
Protocol:
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Setup: Charge a dry round-bottom flask with Benzyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) and anhydrous Dichloromethane (DCM) (10 vol).
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Base Addition: Cool to 0°C. Add Triethylamine (TEA) (1.5 eq) dropwise.
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Activation: Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, maintaining internal temperature < 5°C. The reaction is exothermic.
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Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 2 hours.
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Workup: Quench with saturated NaHCO₃. Extract with DCM.[1] Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Output: Benzyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate (Pale yellow oil/solid). Use directly without extensive purification if purity >95% by TLC.
Phase 2: Hydrazine Displacement (The Critical Step)
Objective: Install the hydrazine moiety via SN2 displacement.
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Challenge: Hydrazine is bifunctional. If the stoichiometry is 1:1, the product amine can react with another mesylate molecule to form a dimer (R-NH-NH-R).
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Solution: Use a large excess of hydrazine hydrate to statistically favor the mono-substituted product.
Protocol:
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Setup: Dissolve the Mesylate intermediate (from Phase 1) in Ethanol (EtOH) (10 vol).
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Reagent Addition: Add Hydrazine Hydrate (80% or 64% aq.) (10.0 eq). Note: Excess is crucial.
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Reaction: Heat to reflux (78-80°C) for 12–16 hours.
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Monitoring: TLC (MeOH/DCM 1:10) should show the disappearance of the mesylate spot and the appearance of a polar, ninhydrin-active spot near the baseline.
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Workup:
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Cool to RT.
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Concentrate under reduced pressure to remove Ethanol and excess Hydrazine. Caution: Hydrazine residues are toxic.
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Dissolve residue in DCM and wash with water (to remove residual hydrazine).
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Purification: The crude oil is often sufficiently pure, but column chromatography (DCM:MeOH:NH₄OH) can be used if needed.
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Phase 3: Salt Formation (2HCl)
Objective: Stabilize the hydrazine as the dihydrochloride salt for storage and handling.
Protocol:
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Dissolution: Dissolve the free hydrazine base in 1,4-Dioxane or Ethyl Acetate (5 vol).
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Acidification: Cool to 0°C. Add 4M HCl in Dioxane (2.5 eq) dropwise.
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Precipitation: A white solid will precipitate immediately. Stir at 0°C for 1 hour.
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Isolation: Filter the solid under nitrogen (hygroscopic). Wash with cold diethyl ether.
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Drying: Dry under high vacuum at 40°C.
Experimental Data Summary
| Parameter | Specification / Range | Notes |
| Starting Material | Benzyl 3-hydroxypiperidine-1-carboxylate | Commercial (CAS: 14813-01-5 for isomer/analog) |
| Reagent (Step 1) | Methanesulfonyl Chloride (MsCl) | 1.2 Equivalents |
| Reagent (Step 2) | Hydrazine Hydrate (N₂H₄·H₂O) | 10.0 Equivalents (Critical for selectivity) |
| Solvent (Step 2) | Ethanol (EtOH) | Reflux (80°C) |
| Yield (Overall) | 65% - 75% | From alcohol to 2HCl salt |
| Appearance | White to Off-white Solid | Hygroscopic salt |
| Storage | -20°C, Desiccated | Protect from moisture and light |
Analytical Characterization (Expected)
1H NMR (400 MHz, DMSO-d6):
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δ 8.5–10.0 ppm: Broad singlets (Exchangeable protons: -NH-NH3+ Cl-).
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δ 7.30–7.40 ppm: Multiplet (5H, Aromatic Cbz ring).
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δ 5.10 ppm: Singlet (2H, Ph-CH2-O-).
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δ 3.80–4.10 ppm: Multiplets (Piperidine ring protons alpha to N).
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δ 3.20–3.40 ppm: Multiplet (1H, CH-NH-NH2 at position 3).
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δ 1.40–2.00 ppm: Multiplets (Piperidine ring protons at C4, C5).
Mass Spectrometry (ESI+):
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[M+H]+: Calculated for C13H19N3O2: 250.15. Found: 250.2.
Critical Process Parameters & Safety
Safety: Hydrazine Handling
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Hazard: Hydrazine hydrate is a known carcinogen, highly toxic, and unstable.
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Control: All reactions must be performed in a fume hood. Double-gloving is required. Waste containing hydrazine must be segregated and treated with bleach (hypochlorite) to neutralize before disposal.
Stability: Cbz Group[3]
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The Cbz (Benzyloxycarbonyl) group is stable to the basic conditions of hydrazinolysis.
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Avoid: Strong acids at high temperatures (e.g., HBr/AcOH) or hydrogenolysis conditions (H2/Pd) during this sequence, as these will remove the protecting group. The final HCl salt formation is performed at low temperature to preserve the Cbz group.
Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
References
- Commercial Availability & Structure Validation
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Synthetic Methodology (Mesylate Displacement)
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General procedure for the conversion of alcohols to hydrazines via mesylates: Kucukoglu, K. et al. "Synthesis of new N,N'-bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides."[2] Journal of Enzyme Inhibition and Medicinal Chemistry, 2014.[2]
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Synthesis of 3-substituted piperidines: "A Facile Synthesis of 3-(Substituted benzyl)piperidines." ResearchGate.[3] Available at: [Link]
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- Preparation of N-benzyl-3-hydroxypiperidine: Patent CN102351783B. "Process for preparation of N-benzyl-3-hydroxy piperidine.
Sources
- 1. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of new N,N'-bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides and evaluation of their cytotoxicity against human hepatoma and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
